The Discovery and History of Enterostatin: A Technical Guide
The Discovery and History of Enterostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, has emerged as a significant regulator of fat intake. Since its discovery, research has elucidated its physiological role in satiety, particularly in response to dietary fat, and has begun to unravel the complex signaling pathways through which it exerts its effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of enterostatin, details key experimental protocols used in its study, presents quantitative data on its physiological effects, and visualizes its known signaling pathways.
Discovery and History
The story of enterostatin begins with the study of pancreatic enzymes and their role in fat digestion. Procolipase, a protein secreted by the pancreas, was known to be a necessary cofactor for pancreatic lipase. The activation of procolipase to colipase involves the tryptic cleavage of a pentapeptide from its N-terminus. It was the investigation into the function of this cleaved peptide that led to the discovery of enterostatin.
Timeline of Key Discoveries:
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1991: The first seminal paper by Erlanson-Albertsson and her colleagues reported that the procolipase activation peptide, which they named "enterostatin," specifically inhibits fat intake in rats.[1] This foundational study demonstrated that intracerebroventricular injection of the pentapeptide Val-Pro-Asp-Pro-Arg (VPDPR) selectively reduced the consumption of a high-fat diet by 45% without affecting the intake of a low-fat diet.[1] This marked the official discovery of enterostatin and its primary physiological function.
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1993: Further research confirmed the anorectic effects of enterostatin, showing that intravenous administration also led to a significant inhibition of high-fat food intake.[2] Binding studies using tritiated enterostatin on crude brain membranes revealed the presence of both high-affinity (Kd = 0.5 nM) and low-affinity (Kd = 170 nM) binding sites, suggesting the existence of specific receptors.[2]
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1996: A novel source of enterostatin was identified in the stomach, where procolipase was found to be produced by chief cells.[3] This discovery expanded the understanding of enterostatin's origin beyond the pancreas. Two forms of enterostatin, Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR), were identified in the gut and pancreas of rats.[3]
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1997: Chronic intracerebroventricular (ICV) infusion of enterostatin was shown to not only reduce fat intake but also lead to a decrease in body weight and body fat in rats.[4] This highlighted the potential therapeutic application of enterostatin in weight management.
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1998: The diversity of enterostatin sequences across different species was further characterized. APGPR was identified as the sole form in rat and mouse pancreas, while VPDPR was found in cats and pigs.[5]
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2004: A significant breakthrough in understanding enterostatin's mechanism of action was the identification of the β-subunit of F1F0-ATPase as a target protein.[6] This finding opened up new avenues for research into the molecular signaling of enterostatin.
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Recent Years: Ongoing research continues to explore the intricate signaling pathways of enterostatin, including its interactions with central serotonergic and opioidergic systems, and its effects on protein trafficking and insulin (B600854) secretion.[7][8]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of enterostatin.
Table 1: Effect of Enterostatin on Fat Intake in Rats
| Administration Route | Dose | Animal Model | Diet | % Reduction in Fat Intake | Reference |
| Intracerebroventricular | 200 ng | Sprague-Dawley Rats | High-Fat vs. Low-Fat Choice | 45% | [1] |
| Intravenous | 38 nmol | Sprague-Dawley Rats | High-Fat | Significant Inhibition | [2] |
| Intracerebroventricular | 0.5 µg/h (chronic) | Sprague-Dawley Rats | High-Fat vs. Low-Fat Choice | Sustained reduction | [4] |
Table 2: Effect of Enterostatin on Body Weight in Rodents
| Administration Route | Dose | Animal Model | Duration | Effect on Body Weight | Reference |
| Intracerebroventricular | 0.5 µg/h | Sprague-Dawley Rats | 9 days | Significant decrease | [4] |
| Oral | 3 x 15 mg/d | Human Subjects | 4 days | No significant difference from placebo | [9] |
| Intraperitoneal/Intracerebroventricular (chronic) | Not specified | Rats | Not specified | Decreased body weight and body fat | [10] |
Table 3: In Vitro Effects of Enterostatin
| Parameter | Cell Line/Tissue | Concentration | Effect | Reference |
| Insulin Secretion | Beta-TC6 cells | Not specified | Inhibited glucose-stimulated insulin release | [7] |
| Receptor Binding (High Affinity) | Crude brain membranes | - | Kd = 0.5 nM | [2] |
| Receptor Binding (Low Affinity) | Crude brain membranes | - | Kd = 170 nM | [2] |
| F1F0-ATPase Binding | Purified F1-ATPase | - | Kd = 1.7 x 10⁻⁷ M | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of enterostatin.
Isolation and Purification of Enterostatin
The initial isolation of enterostatin was performed from pancreatic and gastric tissues.
Protocol:
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Tissue Homogenization: Gastric mucosa, intestinal mucosa, or pancreas tissue is homogenized in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors).
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Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.
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Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate molecules based on size. Fractions are collected and assayed for enterostatin-like immunoreactivity.
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Ion-Exchange Chromatography: Fractions containing enterostatin are further purified by ion-exchange chromatography (e.g., using CM-Sepharose) to separate molecules based on charge.
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High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC (e.g., using a C18 column) to obtain highly purified enterostatin.
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Sequence Analysis: The amino acid sequence of the purified peptide is determined using methods like Edman degradation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Enterostatin Quantification
This assay is used to measure the concentration of enterostatin in biological samples.[12]
Protocol:
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Coating: A 96-well microtiter plate is coated with a known amount of synthetic enterostatin and incubated overnight at 4°C.
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Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.
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Competition: A mixture of the biological sample (or standard) and a specific primary antibody against enterostatin is added to the wells and incubated. Enterostatin in the sample competes with the coated enterostatin for binding to the antibody.
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Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.
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Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.
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Measurement: The absorbance is read using a microplate reader. The concentration of enterostatin in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.
Radioligand Binding Assay for Receptor Characterization
This assay is used to identify and characterize receptors for enterostatin.[13][14]
Protocol:
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Membrane Preparation: Crude brain membranes or membranes from cells expressing the putative receptor are prepared by homogenization and centrifugation.
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Incubation: The membranes are incubated with a radiolabeled form of enterostatin (e.g., [³H]-enterostatin) in a binding buffer.
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Competition (for determining binding affinity of unlabeled compounds): For competition assays, increasing concentrations of an unlabeled competitor (e.g., cold enterostatin or other peptides) are included in the incubation mixture.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free radioligand to pass through.
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Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
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Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki (inhibitory constant).
Signaling Pathways
Enterostatin exerts its effects through a complex network of peripheral and central signaling pathways.
Peripheral Signaling Pathway
The peripheral effects of enterostatin are primarily mediated by the vagus nerve.
Caption: Peripheral signaling of enterostatin via the vagal nerve.
Central Signaling Pathways
In the brain, enterostatin interacts with several neurotransmitter systems and cellular targets.
Caption: Central signaling pathways of enterostatin in the brain.
Experimental Workflow for Studying Enterostatin's Effect on Fat Intake
A typical experimental workflow to investigate the in vivo effects of enterostatin is outlined below.
Caption: Workflow for in vivo studies of enterostatin's effects.
Conclusion
The discovery of enterostatin as the activation peptide of procolipase has unveiled a novel endogenous mechanism for the regulation of fat intake. From its initial characterization as a selective inhibitor of fat consumption to the identification of its molecular targets and complex signaling pathways, the field of enterostatin research has significantly advanced our understanding of appetite control. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development. Future investigations into the intricate downstream effects of enterostatin's interaction with the F1F0-ATPase and its modulation of central neurotransmitter systems hold the promise of novel therapeutic strategies for obesity and related metabolic disorders.
References
- 1. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic ICV enterostatin preferentially reduced fat intake and lowered body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of central opioid receptors on serotonin-Induced hypophagia in the neonatal broilers [ijvst.um.ac.ir]
- 9. The effects of enterostatin intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different metabolic responses to central and peripheral injection of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Biology of enterostatin. II. Development of enzyme-linked immunosorbentassay (ELISA) for enterostatin (Val-Pro-Asp-Pro-Arg), the procolipase activation peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
